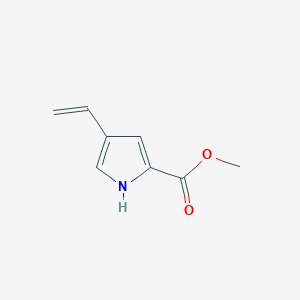

methyl 4-ethenyl-1H-pyrrole-2-carboxylate

Cat. No. B188337

M. Wt: 151.16 g/mol

InChI Key: VCXXDJWJJSFYLL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08314092B2

Procedure details

Degas, by purging with nitrogen for 10 minutes, a solution of methyl 4-bromo-1H-pyrrole-2-carboxylate (2.0 g, 9.8 mmoles), triethenylboroxin pyridine (1.3 equiv; 3.1 g, 12.7 mmoles), and potassium carbonate (3 equiv; 4.1 g, 29.4 mmoles) in a mixture of 1,4-dioxane (20 mL) and water (10 mL). Add tris(dibenzylideneacetonyl)bis-palladium (Pd2(dba)3) (0.01 equiv; 0.0925 g, 98.0 μmoles) and 1,1′-bis(di-tert-butylphosphino)ferrocene (dtbpf) (0.03 equiv; 0.0853 g, 294.1 μmoles) and heat at 95° C. for 3 h. Cool to room temperature then partition between water (50 mL) and a 1:1 mixture of hexanes/diethyl ether (100 mL). The organic layer is washed with water (2×50 mL) then brine. Dry over Na2SO4, filter and evaporate to give methyl 4-ethenyl-1H-pyrrole-2-carboxylate as a straw colored oil (1.5 g). Use without further purification. 1H-NMR (CDCl3), δ: 8.90 (1H, br. s), 7.02 (1H, m), 6.95 (1H, m), 6.56 (1H, q) 5.48 (1H, dd), 5.05 (1H, dd), 3.86 (3H, s).

Identifiers

|

REACTION_CXSMILES

|

Br[C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[NH:5][CH:6]=1.N1C=CC=[CH:13][CH:12]=1.C(B1OB(C=C)OB(C=C)O1)=C.C(=O)([O-])[O-].[K+].[K+]>O1CCOCC1.O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].[Pd].C(P(C(C)(C)C)[C-]1C=CC=C1)(C)(C)C.[C-]1(P(C(C)(C)C)C(C)(C)C)C=CC=C1.[Fe+2]>[CH:12]([C:2]1[CH:3]=[C:4]([C:7]([O:9][CH3:10])=[O:8])[NH:5][CH:6]=1)=[CH2:13] |f:1.2,3.4.5,8.9.10.11.12,13.14.15|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

2 g

|

|

Type

|

reactant

|

|

Smiles

|

BrC=1C=C(NC1)C(=O)OC

|

|

Name

|

|

|

Quantity

|

3.1 g

|

|

Type

|

reactant

|

|

Smiles

|

N1=CC=CC=C1.C(=C)B1OB(OB(O1)C=C)C=C

|

|

Name

|

|

|

Quantity

|

4.1 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

20 mL

|

|

Type

|

solvent

|

|

Smiles

|

O1CCOCC1

|

|

Name

|

|

|

Quantity

|

10 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Two

|

Name

|

|

|

Quantity

|

0.0925 g

|

|

Type

|

catalyst

|

|

Smiles

|

C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C1=CC=C(C=C1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd].[Pd]

|

|

Name

|

|

|

Quantity

|

0.0853 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C)(C)(C)P([C-]1C=CC=C1)C(C)(C)C.[C-]1(C=CC=C1)P(C(C)(C)C)C(C)(C)C.[Fe+2]

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Degas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by purging with nitrogen for 10 minutes

|

|

Duration

|

10 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

then partition between water (50 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a 1:1 mixture of hexanes/diethyl ether (100 mL)

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer is washed with water (2×50 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

Dry over Na2SO4

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporate

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(=C)C=1C=C(NC1)C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.5 g | |

| YIELD: CALCULATEDPERCENTYIELD | 101.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |